Eremofortin C is derived from the fungal species Penicillium roqueforti, which thrives in various environments including food products. The production of this compound has been associated with the fermentation processes used in cheese manufacturing, where it can be found alongside other metabolites like roquefortine and PR toxin .
The synthesis of Eremofortin C involves enzymatic processes within Penicillium roqueforti. Key enzymes identified include those responsible for the cyclization and modification of precursor compounds derived from farnesyl diphosphate . The production typically peaks during specific growth phases of the fungus, influenced by environmental conditions such as temperature and nutrient availability.
The biosynthetic pathway leading to Eremofortin C includes several steps:
Eremofortin C has a complex molecular structure characterized by a sesquiterpene framework. The exact molecular formula is typically represented as , indicating the presence of 15 carbon atoms, 20 hydrogen atoms, and one oxygen atom.
The structural analysis reveals that Eremofortin C contains multiple rings and functional groups that contribute to its biological activity. The specific arrangement of these elements influences its reactivity and interaction with biological systems .
Eremofortin C can undergo various chemical reactions typical for sesquiterpenes, including oxidation and reduction processes. The transformation into PR toxin involves the oxidation of the hydroxyl group at the C-12 position to form an aldehyde group, which significantly alters its biological properties .
These reactions are catalyzed by specific enzymes that facilitate the conversion of Eremofortin C into more complex or toxic derivatives under certain conditions. The stability of Eremofortin C is relatively low, leading to its rapid conversion into other metabolites during cheese ripening processes .
Eremofortin C is typically characterized by:
Eremofortin C has potential applications in several fields:
CAS No.: 533-67-5
CAS No.: 11006-78-3
CAS No.: 302-61-4
CAS No.: 61080-23-7
CAS No.: 466-43-3